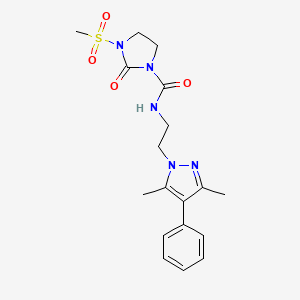

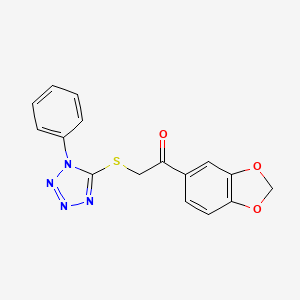

![molecular formula C9H13N3O2 B2579508 8-(3-甲基-1,2,4-噁二唑-5-基)-2-氧杂-6-氮杂螺[3.4]辛烷 CAS No. 1935578-53-2](/img/structure/B2579508.png)

8-(3-甲基-1,2,4-噁二唑-5-基)-2-氧杂-6-氮杂螺[3.4]辛烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,4-Oxadiazoles are five-membered heterocyclic compounds containing two carbon atoms, two nitrogen atoms, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

A unique series of oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of heterocyclic scaffold .Molecular Structure Analysis

The structures of synthesized organic intermediates are determined by FTIR, proton NMR, 13 C NMR, UV–Visible .Chemical Reactions Analysis

It was found that 5-(3-amino-1,2,4-oxadiazol-5-yl)-pyrazine derivatives can be selectively methylated in the presence of 18-fold excess of MeI leading to the formation of 2-methyl-1,2,4-oxadiazolium iodides .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole compounds can vary widely depending on their specific structure and substituents. For example, some compounds are solid at room temperature .科学研究应用

抗癌活性

噁二唑因其作为抗癌剂的潜力而备受关注。 研究人员通过环化苯偶酰肼并随后对杂环骨架进行亲核烷基化,合成了一系列独特的噁二唑 。在这些化合物中,化合物 7h 表现出强大的抗癌活性,对 MCF-7 细胞系的 IC50 值为 112.6 µg/ml,对 KB 细胞系的 IC50 值为 126.7 µg/ml。重要的是,它在正常细胞系 (L292) 中表现出较低的毒性。探索噁二唑作为药物化学中很有前景的支架仍然是研究的活跃领域。

毒蕈碱配体

在另一项研究中,研究了噁二唑衍生物作为毒蕈碱配体。 具体而言,含有与 8-甲基-8-氮杂双环[3.2.1]辛-2-烯或 8-甲基-8-氮杂双环[3.2.1]辛烷头基连接的 3-氨基-或 3-甲基-1,2,4-噁二唑-5-基的配体在鼠心、鼠脑和 m1- 或 m3-转染的 CHO 细胞膜制剂中表现出显著的结合常数 。这些发现突出了噁二唑在毒蕈碱受体调节中的潜力。

含能材料

该化合物的独特结构也使其在含能材料领域具有重要意义。 其低机械敏感性和在标准温度和压力下爆炸后的高气体体积使其成为一种新型的钝性含能材料,具有广阔的应用前景 .

抗炎和镇痛作用

鉴于存在已知具有药理学特性的吗啉和哌啶核心,该化合物可能表现出抗炎和镇痛作用 。需要进一步研究来验证这些潜在的应用。

总之,8-(3-甲基-1,2,4-噁二唑-5-基)-2-氧杂-6-氮杂螺[3.4]辛烷在从癌症研究到含能材料的各个领域都具有广阔的前景。研究人员正在继续探索其多方面的特性,使其成为进一步研究的激动人心的主题。 🌟

安全和危害

未来方向

作用机制

Target of Action

The primary targets of 8-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-6-azaspiro[34]octane and 5-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-7-azaspiro[31,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities . They have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

Mode of Action

The specific interaction of 8-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-6-azaspiro[34]octane and 5-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-7-azaspiro[3It’s worth noting that certain 1,2,4-oxadiazole derivatives have shown moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani .

Biochemical Pathways

The specific biochemical pathways affected by 8-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-6-azaspiro[34]octane and 5-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-7-azaspiro[3It’s known that 1,2,4-oxadiazole derivatives can affect a variety of biological pathways due to their broad spectrum of biological activities .

Result of Action

oryzae (Xoo), with EC 50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) .

生化分析

Biochemical Properties

Oxadiazole derivatives are known to exhibit a broad spectrum of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , and other properties .

Cellular Effects

Some oxadiazole derivatives have been reported to exhibit significant anti-cancer activity against various cell lines .

Molecular Mechanism

Oxadiazole derivatives are known to interact with various biomolecules, potentially influencing enzyme activity, gene expression, and other cellular processes .

Temporal Effects in Laboratory Settings

Some oxadiazole derivatives have been reported to exhibit moderate onset decomposition temperatures .

Dosage Effects in Animal Models

Some oxadiazole derivatives have been reported to exhibit significant edema inhibition at a test dose of 25 mg/Kg .

Metabolic Pathways

Oxadiazole derivatives are known to interact with various enzymes and cofactors .

Transport and Distribution

Oxadiazole derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

Oxadiazole derivatives are known to interact with various cellular compartments and organelles .

属性

IUPAC Name |

5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxa-7-azaspiro[3.4]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-6-11-8(14-12-6)7-2-10-3-9(7)4-13-5-9/h7,10H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBBOKLTVTVKKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CNCC23COC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Oxaspiro[2.4]heptane-2-carbaldehyde](/img/structure/B2579425.png)

![2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B2579432.png)

![2-(3,4-dimethoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2579435.png)

![(E)-2-amino-N-butyl-1-((3,4-dimethoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2579436.png)

![3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(4-methylphenyl)ethyl]propanamide](/img/structure/B2579441.png)

![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2579442.png)